

Vaborbactam's Interaction with Bacterial Porin Channels: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vaborbactam**
Cat. No.: **B611620**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of carbapenem-resistant Enterobacteriaceae (CRE) represents a significant threat to global health. **Vaborbactam**, a novel boronic acid-based β -lactamase inhibitor, offers a promising therapeutic strategy when combined with meropenem to combat these challenging infections. **Vaborbactam** effectively inhibits Ambler class A and C β -lactamases, including the key *Klebsiella pneumoniae* carbapenemase (KPC).^{[1][2][3]} However, for **vaborbactam** to reach its periplasmic target, it must first traverse the outer membrane of Gram-negative bacteria. This passage is primarily mediated by porin channels. This technical guide provides an in-depth exploration of the critical interaction between **vaborbactam** and bacterial porin channels, focusing on the mechanistic basis of its transport and the implications for antimicrobial efficacy.

Vaborbactam Transport Across the Outer Membrane

Vaborbactam penetrates the outer membrane of *Klebsiella pneumoniae* predominantly through the major porin channels, OmpK35 and OmpK36.^{[1][2][4][5]} Studies utilizing isogenic strains of *K. pneumoniae* have demonstrated that while both porins facilitate **vaborbactam**'s entry, OmpK36 serves as the preferred channel.^{[1][2][4][5]} The crucial role of these porins is underscored by the observation that the absence or mutation of these channels, particularly OmpK36, significantly diminishes the susceptibility of the bacteria to the meropenem-**vaborbactam** combination.^{[1][6][7][8]} In contrast, the multidrug resistance efflux pump AcrAB-

TolC has been shown to have a minimal effect on **vaborbactam**'s activity, highlighting the primary importance of porin-mediated entry.[\[1\]](#)[\[2\]](#)

Quantitative Data on Vaborbactam-Porin Interaction

The functional status of porin channels directly correlates with the minimum inhibitory concentration (MIC) of meropenem-**vaborbactam** against *K. pneumoniae*. The following tables summarize quantitative data from various studies, illustrating the impact of porin mutations on the efficacy of this combination therapy.

Table 1: Meropenem-**Vaborbactam** MICs against *K. pneumoniae* with Different Porin Genotypes

K. pneumoniae Strain Genotype	Meropenem MIC (µg/mL)	Meropenem-Vaborbactam MIC (µg/mL)	Reference
Wild-type OmpK35/OmpK36	16	0.03	[1]
Mutant OmpK36	>64	0.25	[1]
OmpK35 non-functional, OmpK36 with GD insertion	-	0.125 - 1	[2]
OmpK35 non-functional, OmpK36 with IS5 insertion	-	8 - 32	[2]
Double loss-of-function (OmpK35 & OmpK36)	-	≥16	[2]

Table 2: Median Meropenem-**Vaborbactam** MICs based on *ompK36* Genotype in KPC-producing *K. pneumoniae*

ompK36 Genotype	Number of Isolates	Median Meropenem-Vaborbactam MIC (µg/mL)	P-value	Reference
Wild-type	54	0.03	< 0.0001	[1]
Mutant	26	0.25	< 0.0001	[1]

Experimental Protocols

This section details the methodologies for key experiments used to investigate the interaction between **vaborbactam** and bacterial porin channels.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Protocol:

- Preparation of Bacterial Inoculum:
 - From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
 - Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the test wells.
- Preparation of Antimicrobial Dilutions:
 - Prepare serial two-fold dilutions of meropenem in the presence of a fixed concentration of **vaborbactam** (typically 4 or 8 µg/mL).
 - Dispense the dilutions into a 96-well microtiter plate.

- Inoculation and Incubation:
 - Inoculate each well of the microtiter plate with the prepared bacterial suspension.
 - Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
 - Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Interpretation:
 - The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Construction of Isogenic Porin Mutants

The creation of isogenic mutants with specific gene deletions is essential for studying the function of individual porins. In-frame deletion mutagenesis is a common technique.

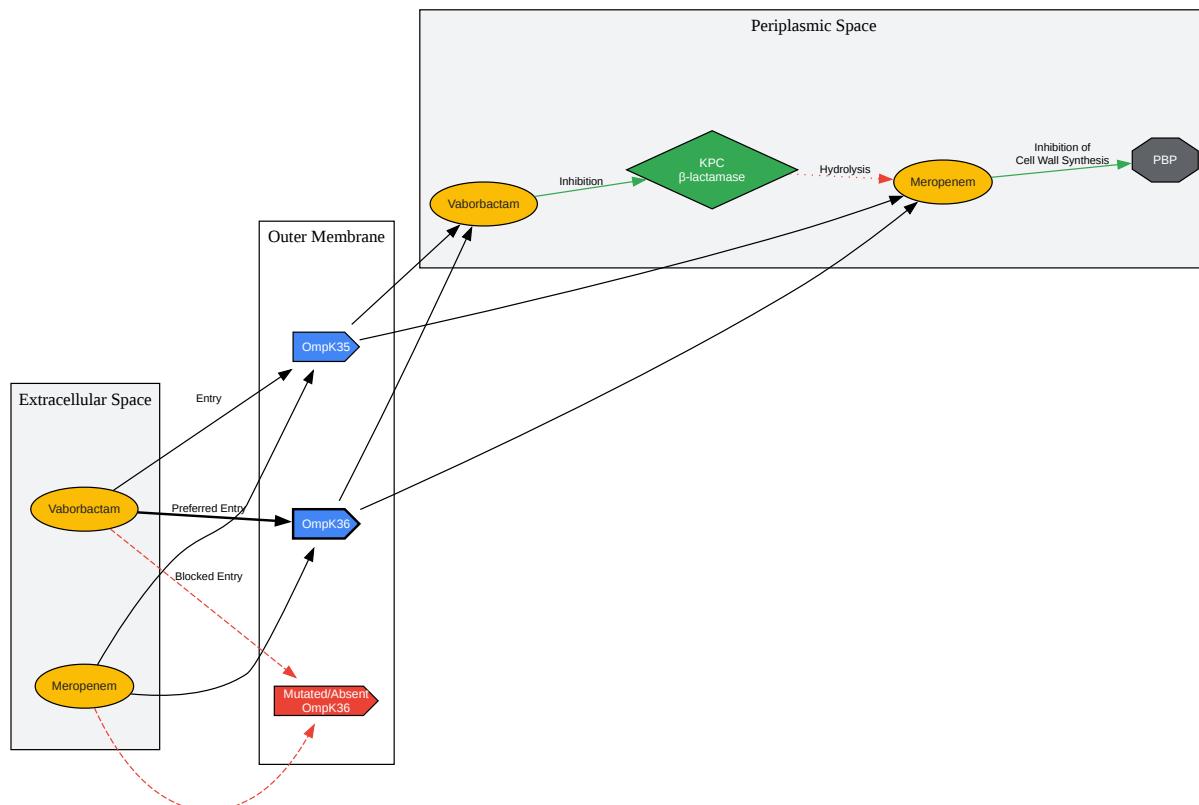
Protocol (Generalized):

- Primer Design and Amplification of Flanking Regions:
 - Design primers to amplify approximately 1 kb DNA fragments flanking the upstream and downstream regions of the target porin gene (ompK35 or ompK36).
- Construction of Deletion Cassette:
 - Clone the amplified upstream and downstream fragments into a suicide vector, flanking an antibiotic resistance cassette.
- Transformation and Homologous Recombination:
 - Introduce the suicide vector construct into the wild-type *K. pneumoniae* strain via conjugation or electroporation.
 - Select for transformants that have undergone a single homologous recombination event by plating on selective media.
- Selection for Double Recombination:

- Culture the single-crossover mutants in non-selective media to allow for a second recombination event, resulting in the excision of the suicide vector and the target gene.
- Select for the desired double-crossover mutants by plating on media containing a counter-selective agent (e.g., sucrose for vectors containing *sacB*).
- Verification:
 - Confirm the gene deletion in the putative mutants by PCR and DNA sequencing.

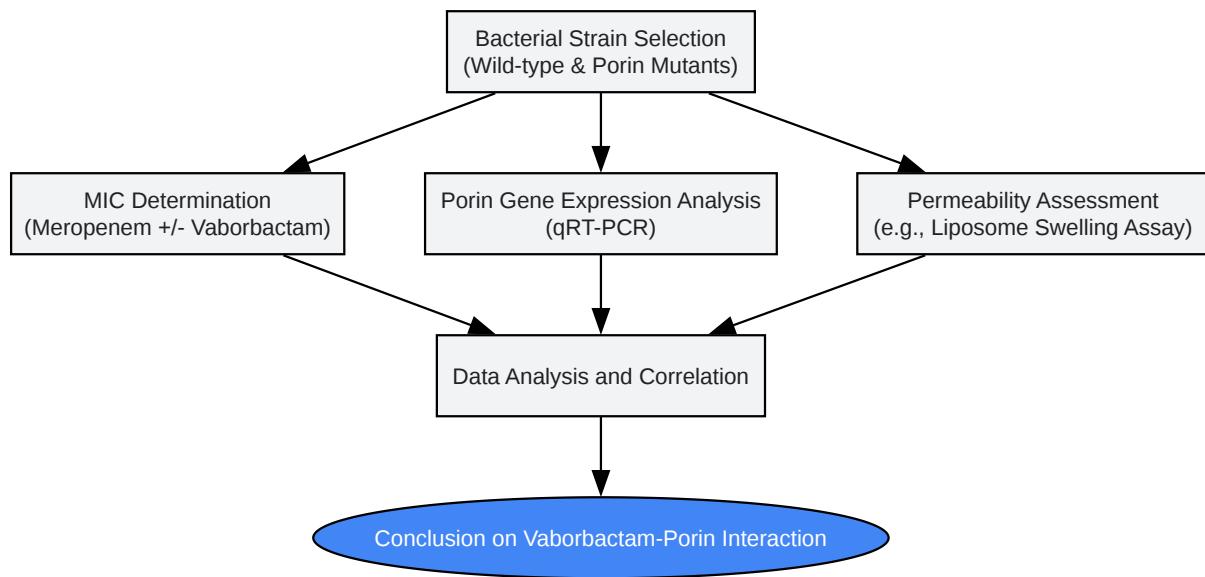
Quantification of Porin Gene Expression by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of porin genes.


Protocol:

- RNA Extraction:
 - Culture the bacterial strains to the mid-logarithmic growth phase.
 - Extract total RNA from a defined number of bacterial cells using a commercial RNA purification kit.
 - Treat the extracted RNA with DNase to remove any contaminating genomic DNA.
- Reverse Transcription:
 - Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
- Real-time PCR:
 - Perform real-time PCR using the synthesized cDNA as a template, primers specific for the target porin genes (*ompK35*, *ompK36*), and a housekeeping gene (e.g., *rpoB*) for normalization.

- Use a fluorescent dye (e.g., SYBR Green) or a probe-based system to detect the amplification of PCR products in real-time.
- Data Analysis:
 - Determine the cycle threshold (CT) values for each gene.
 - Normalize the CT values of the target genes to the CT value of the housekeeping gene (ΔCT).
 - Calculate the relative gene expression using the $2^{-\Delta\Delta CT}$ method, comparing the expression in the test strain to a control strain (e.g., wild-type).[\[9\]](#)


Visualizing Vaborbactam-Porin Interactions and Experimental Workflows

Graphviz diagrams are provided to illustrate the logical relationships and experimental processes described in this guide.

[Click to download full resolution via product page](#)

Caption: **Vaborbactam** transport and mechanism of action.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing **vaborbactam**-porin interaction.

Conclusion

The interaction between **vaborbactam** and bacterial porin channels is a critical determinant of its efficacy in combination with meropenem against CRE. The preferential transport of **vaborbactam** through OmpK36 highlights this porin as a key factor in the susceptibility of *K. pneumoniae* to this therapeutic combination. Consequently, mutations or loss of OmpK36 represent a significant mechanism of resistance. A thorough understanding of these transport dynamics, facilitated by the experimental approaches outlined in this guide, is essential for the continued development of effective strategies to combat multidrug-resistant Gram-negative pathogens. This knowledge can inform the design of novel β -lactamase inhibitors with improved permeability and aid in the interpretation of clinical susceptibility data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effects of KPC Variant and Porin Genotype on the In Vitro Activity of Meropenem-Vaborbactam against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meropenem-Vaborbactam Resistance Selection, Resistance Prevention, and Molecular Mechanisms in Mutants of KPC-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutation of kvrA Causes OmpK35 and OmpK36 Porin Downregulation and Reduced Meropenem-Vaborbactam Susceptibility in KPC-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. jmilabs.com [jmilabs.com]
- 8. Mutations in ompK36 differentially impact in vitro synergy of meropenem/vaborbactam and ceftazidime/avibactam in combination with other antibiotics against KPC-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- To cite this document: BenchChem. [Vaborbactam's Interaction with Bacterial Porin Channels: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b611620#vaborbactam-s-interaction-with-bacterial-porin-channels>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com